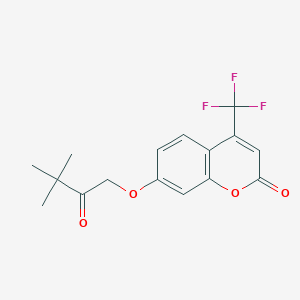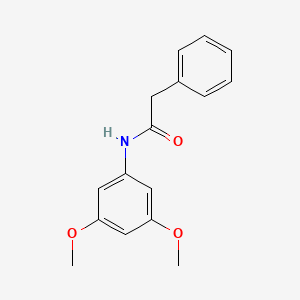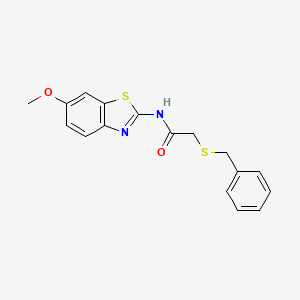
N-(3-chloro-4-methoxyphenyl)-4-isobutoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-4-isobutoxybenzamide (CMIB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMIB belongs to the class of benzamide derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-isobutoxybenzamide is not fully understood. However, studies have suggested that N-(3-chloro-4-methoxyphenyl)-4-isobutoxybenzamide exerts its biological activity by inhibiting the activity of protein kinases, which are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. N-(3-chloro-4-methoxyphenyl)-4-isobutoxybenzamide has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-4-isobutoxybenzamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(3-chloro-4-methoxyphenyl)-4-isobutoxybenzamide inhibits the activity of protein kinases, including AKT and ERK, which are involved in the regulation of cell proliferation and survival. Moreover, N-(3-chloro-4-methoxyphenyl)-4-isobutoxybenzamide has been shown to induce apoptosis and inhibit angiogenesis, which are essential processes in cancer development.
実験室実験の利点と制限
One of the significant advantages of using N-(3-chloro-4-methoxyphenyl)-4-isobutoxybenzamide in lab experiments is its potent biological activity. N-(3-chloro-4-methoxyphenyl)-4-isobutoxybenzamide exhibits potent anticancer and anti-inflammatory activity, making it an excellent candidate for studying various diseases. However, one of the limitations of using N-(3-chloro-4-methoxyphenyl)-4-isobutoxybenzamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-(3-chloro-4-methoxyphenyl)-4-isobutoxybenzamide. One of the significant future directions is to investigate the potential use of N-(3-chloro-4-methoxyphenyl)-4-isobutoxybenzamide in combination with other drugs for the treatment of cancer and other diseases. Moreover, further studies are needed to understand the mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-isobutoxybenzamide fully. Additionally, studies are needed to improve the solubility of N-(3-chloro-4-methoxyphenyl)-4-isobutoxybenzamide to make it more accessible for in vivo experiments.
Conclusion:
In conclusion, N-(3-chloro-4-methoxyphenyl)-4-isobutoxybenzamide (N-(3-chloro-4-methoxyphenyl)-4-isobutoxybenzamide) is a chemical compound that exhibits potent biological activity. N-(3-chloro-4-methoxyphenyl)-4-isobutoxybenzamide has potential applications in cancer research, anti-inflammatory agents, and the treatment of neurodegenerative diseases. The synthesis of N-(3-chloro-4-methoxyphenyl)-4-isobutoxybenzamide involves the reaction of 3-chloro-4-methoxyaniline with isobutyl chloroformate and 4-hydroxybenzoic acid in the presence of a base. N-(3-chloro-4-methoxyphenyl)-4-isobutoxybenzamide exerts its biological activity by inhibiting the activity of protein kinases and histone deacetylases. Further studies are needed to understand the mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-isobutoxybenzamide fully and improve its solubility for in vivo experiments.
合成法
The synthesis of N-(3-chloro-4-methoxyphenyl)-4-isobutoxybenzamide involves the reaction of 3-chloro-4-methoxyaniline with isobutyl chloroformate and 4-hydroxybenzoic acid in the presence of a base. The reaction leads to the formation of N-(3-chloro-4-methoxyphenyl)-4-isobutoxybenzamide as a white solid, which can be purified through recrystallization.
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-4-isobutoxybenzamide has been extensively studied for its potential applications in various scientific fields. One of the significant applications of N-(3-chloro-4-methoxyphenyl)-4-isobutoxybenzamide is in cancer research. Studies have shown that N-(3-chloro-4-methoxyphenyl)-4-isobutoxybenzamide exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(3-chloro-4-methoxyphenyl)-4-isobutoxybenzamide exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation.
N-(3-chloro-4-methoxyphenyl)-4-isobutoxybenzamide has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that N-(3-chloro-4-methoxyphenyl)-4-isobutoxybenzamide inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models. Moreover, N-(3-chloro-4-methoxyphenyl)-4-isobutoxybenzamide has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-12(2)11-23-15-7-4-13(5-8-15)18(21)20-14-6-9-17(22-3)16(19)10-14/h4-10,12H,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUZOXRMDRJKGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-3-{[(2-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5752395.png)



![N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5752431.png)

![methyl 4-[(anilinocarbonothioyl)amino]benzoate](/img/structure/B5752437.png)



![ethyl 3-methyl-5-({[(3-methylbutanoyl)amino]carbonothioyl}amino)-2-thiophenecarboxylate](/img/structure/B5752457.png)
![ethyl 4-[(4-isobutoxybenzoyl)amino]benzoate](/img/structure/B5752458.png)